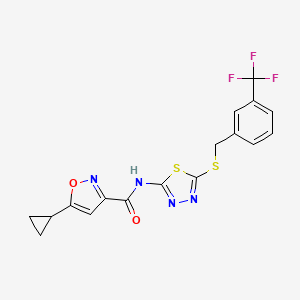

5-cyclopropyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted at the 5-position with a (3-(trifluoromethyl)benzyl)thio group and at the 2-position with an isoxazole-3-carboxamide moiety bearing a cyclopropyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole and isoxazole rings contribute to π-π stacking interactions and hydrogen bonding, respectively, with biological targets . Its synthesis likely involves cyclocondensation of thiosemicarbazides or oxidative cyclization of thioamides, followed by functionalization of the thiadiazole ring with the benzylthio and isoxazole-carboxamide groups .

Properties

IUPAC Name |

5-cyclopropyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S2/c18-17(19,20)11-3-1-2-9(6-11)8-27-16-23-22-15(28-16)21-14(25)12-7-13(26-24-12)10-4-5-10/h1-3,6-7,10H,4-5,8H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXGWFMTLOXVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-cyclopropyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Cyclopropyl group : A three-membered carbon ring that may influence the compound's reactivity and binding properties.

- Thiadiazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.

- Isoxazole ring : Often associated with neuroactive properties and potential in treating neurological disorders.

- Trifluoromethylbenzyl group : This substitution may enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiadiazole and isoxazole have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

The compounds 5d, 5g, and 5k demonstrated superior potency compared to sorafenib, a standard anticancer agent, indicating that the target compound may also possess similar or enhanced activity against cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that derivatives containing thiadiazole rings can effectively inhibit the growth of Mycobacterium tuberculosis strains. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole core can enhance efficacy against resistant strains .

The proposed mechanism of action for compounds like this compound includes:

- Inhibition of Enzymatic Activity : Compounds with a thiadiazole moiety have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

- Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives induce apoptotic cell death in cancer cells by blocking the cell cycle at specific phases .

- Binding Affinity : In silico docking studies suggest strong binding interactions with targets such as VEGFR-2, which is involved in tumor angiogenesis .

Case Studies

- Anti-inflammatory Activity : A series of derivatives were screened for anti-inflammatory activity using the Carrageenan-induced rat paw edema model. Compounds showed dose-dependent inhibition of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Studies : In vitro cytotoxicity tests against multiple human cancer cell lines revealed promising results for compounds structurally related to the target compound, emphasizing the importance of the thiadiazole and isoxazole functionalities in enhancing bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in the thiadiazole substituents, carboxamide linkers, or aromatic moieties. Key comparisons are summarized below:

Activity and Mechanism Insights

- Linker Flexibility: The isoxazole-carboxamide linker may provide greater conformational rigidity compared to pyrrolidine-carboxamide () or chromenone (), favoring selective interactions with enzymes like kinase or protease targets .

- Aromatic Substituents : The 3-(trifluoromethyl)benzylthio group balances lipophilicity and steric bulk, contrasting with smaller substituents (e.g., 4-chlorobenzyl in ), which may limit binding pocket penetration .

Pharmacokinetic Considerations

- Thioether linkages (e.g., benzylthio) resist enzymatic cleavage better than ester or amine linkers, improving stability .

Preparation Methods

Cyclopropanation and Isoxazole Ring Formation

The 5-cyclopropylisoxazole core is synthesized via a 1,3-dipolar cycloaddition between a cyclopropane-derived nitrile oxide and an acetylene precursor. Methyl 3-cyclopropyl-3-oxopropanoate serves as a key intermediate, reacting with hydroxylamine under basic conditions to form the isoxazole ring. Triethylamine facilitates deprotonation at −5°C, achieving 55% yield after purification by column chromatography.

Table 1: Optimization of Isoxazole Ester Synthesis

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Temperature | −5°C | 55% | |

| Base | Triethylamine | 55% | |

| Reaction Time | 12 hours | 55% |

Hydrolysis to Carboxylic Acid

The methyl ester undergoes saponification using aqueous sodium hydroxide in methanol/water (3:1 v/v) at reflux for 3 hours, yielding 5-cyclopropylisoxazole-3-carboxylic acid in 85% yield. Acidic workup with hydrochloric acid precipitates the product, which is recrystallized from ethanol.

Synthesis of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-Thiadiazol-2-Amine

Preparation of 2-Amino-1,3,4-thiadiazole-5-thiol

2-Amino-1,3,4-thiadiazole-5-thiol is synthesized via cyclization of thiosemicarbazide with carbon disulfide under acidic conditions. Phosphorus oxychloride catalyzes the reaction at 90°C for 3 hours, yielding the thiol intermediate in 68% yield after neutralization.

Alkylation with 3-(Trifluoromethyl)benzyl Chloride

The thiol undergoes nucleophilic substitution with 3-(trifluoromethyl)benzyl chloride in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate acts as a base, achieving 75% yield. The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting material.

Table 2: Thiadiazole Thioether Synthesis Optimization

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | DMF | 75% | |

| Temperature | 60°C | 75% | |

| Base | Potassium Carbonate | 75% |

Amide Coupling Reaction

Carboxylic Acid Activation

5-Cyclopropylisoxazole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane at 40°C for 2 hours. The resulting acyl chloride is concentrated under reduced pressure and used immediately.

Nucleophilic Acyl Substitution

The acyl chloride reacts with 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) at 25°C for 6 hours. Triethylamine scavenges HCl, yielding the title compound in 62% yield after purification by silica gel chromatography.

Table 3: Amide Coupling Conditions

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Coupling Agent | Thionyl Chloride | 62% | |

| Solvent | THF | 62% | |

| Temperature | 25°C | 62% |

Optimization and Scalability Considerations

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but require rigorous drying to prevent hydrolysis. Ethanol/water mixtures improve precipitation efficiency during large-scale isolations.

Temperature Control

Exothermic reactions (e.g., SOCl₂ activation) necessitate jacketed reactors to maintain temperatures below 50°C, minimizing side product formation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-cyclopropyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential coupling of the isoxazole-3-carboxamide core with thiadiazole-thioether intermediates. Critical steps include:

- Cyclopropane ring formation : Achieved via [2+1] cycloaddition under controlled temperature (-10°C to 25°C) using trimethylsulfoxonium iodide .

- Thioether linkage : Requires nucleophilic substitution between a thiolate (generated from 3-(trifluoromethyl)benzyl thiol) and a halogenated thiadiazole precursor. K₂CO₃ in DMF at 60–80°C is commonly used to drive the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures ensures >95% purity .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include:

- Isoxazole C=O at ~170 ppm (¹³C) .

- Cyclopropane CH₂ protons as doublets (δ 1.2–1.5 ppm, J = 8–10 Hz) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

- HRMS : Exact mass matching [M+H]⁺ (e.g., m/z 483.0821 for C₂₀H₁₆F₃N₅O₂S₂) validates molecular formula .

Q. What are the crystallographic parameters for this compound, and how is SHELX utilized for structure refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles.

- SHELX workflow :

Data integration : Use SHELXC/D for indexing and scaling .

Structure solution : Direct methods (SHELXS) followed by full-matrix least-squares refinement (SHELXL) .

Validation : R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response standardization : Use IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with triplicate measurements .

- SAR analysis : Compare analogs (e.g., substituent variations on the benzyl-thio group) to isolate pharmacophoric features .

- Meta-analysis : Cross-reference data from independent studies (e.g., antimicrobial vs. anticancer assays) to identify assay-specific variability .

Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., EGFR kinase). Key parameters:

- Grid box centered on ATP-binding site (40 × 40 × 40 Å) .

- ΔG binding < -8 kcal/mol suggests high affinity .

- MD simulations : GROMACS with AMBER force fields (100 ns trajectories) assess stability of ligand-protein complexes .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and increases yield by 15–20% .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., thioether oxidation) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.